molecular formula C33H24BrN B567421 2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole CAS No. 1343492-86-3

2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole

Cat. No.: B567421
CAS No.: 1343492-86-3
M. Wt: 514.466
InChI Key: PXNOVDVBBREALX-UHFFFAOYSA-N
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Description

2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole is a sophisticated organic semiconductor material specifically engineered for advanced optoelectronic applications. Its primary research value lies in its use as a key precursor for the synthesis of host materials in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices. The molecule's core structure, based on a rigid indeno[1,2-b]carbazole scaffold substituted with a terphenyl-like system, promotes a high triplet energy level (ET) and excellent thermal stability, which are critical for preventing back-energy transfer from dopant to host and ensuring device longevity source . The bromine atom at the 2-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, allowing researchers to build more complex dendritic or polymeric structures to fine-tune charge transport properties source . This compound enables the development of deep blue-emitting OLEDs, a significant challenge in display technology, by functioning as a host that effectively confines excitons and balances hole and electron transport within the emission layer source . Its research applications are focused on pushing the boundaries of efficiency, color purity, and operational stability in next-generation display and lighting technologies.

Properties

IUPAC Name

2-bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24BrN/c1-33(2)29-11-7-6-10-25(29)26-20-32-28(19-30(26)33)27-18-23(34)14-17-31(27)35(32)24-15-12-22(13-16-24)21-8-4-3-5-9-21/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNOVDVBBREALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)N(C5=C4C=C(C=C5)Br)C6=CC=C(C=C6)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling with Arylboronic Acids

A modified protocol from carbazole synthesis involves reacting the brominated intermediate with 4-phenylphenylboronic acid in the presence of a palladium catalyst. For example, a mixture of the bromo-indenocarbazole (6.5 g, 20.0 mmol), 4-phenylphenylboronic acid (5.0 g, 41.0 mmol), palladium acetate (93 mg, 0.40 mmol), and tri(o-tolyl)phosphine (610 mg) in dimethoxyethane (50 mL) and water (25 mL) is refluxed at 80°C for 3.5 hours. Post-reaction purification via toluene extraction and magnesium sulfate drying yields the coupled product in 63% yield.

Catalytic System Optimization:

  • Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ (0.5–2 mol%).

  • Ligand : Bulky phosphines (e.g., tri(o-tolyl)phosphine) improve stability and selectivity.

  • Base : Potassium carbonate ensures deprotonation of the boronic acid.

Boronic AcidCatalyst (mol%)LigandTemp. (°C)Time (h)Yield (%)
4-Phenylphenylboronic acid2.0 (Pd(OAc)₂)Tri(o-tolyl)803.563

Purification and Isolation Techniques

Filtration and Recrystallization

Crude products are typically isolated via filtration after aqueous workup. For instance, the brominated intermediate is filtered as a brownish-white powder. Recrystallization from toluene or dichloromethane/hexane mixtures enhances purity (>98% by HPLC).

Sublimation for High-Purity Applications

Industrial-scale purification employs vacuum sublimation , as described in patents for related carbazole derivatives. Sublimation at 200–250°C under 10⁻³ Torr removes residual catalysts and byproducts, achieving >99.9% purity for optoelectronic applications.

Industrial Production Considerations

Scaling laboratory methods requires optimizing:

  • Continuous Flow Reactors : Reduce reaction times and improve heat transfer for bromination steps.

  • Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd on carbon) lower costs in Suzuki couplings.

  • Solvent Recovery : DMF and dimethoxyethane are distilled and reused to minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indeno[1,2-b]carbazoles, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole involves its interaction with specific molecular targets. The bromine and phenyl groups in its structure allow it to participate in various chemical reactions, which can modulate its activity and interactions with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in Optoelectronic Materials

Table 1: Key Structural and Electronic Properties of Indenocarbazole Derivatives

Compound Substituents Application Key Property Reference
11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole H at position 2, biphenyl at position 5 OLED intermediate High purity (≥98%), thermal stability
M129 (Indeno[1,2-b]carbazole-based HTM) Methoxy-free donor groups Perovskite solar cells 20% efficiency, superior stability
Target compound Br at position 2, biphenyl at position 5 Synthetic intermediate Halogenated for cross-coupling
6-[3-(2,6-Diphenyl-pyrimidin-4-yl)-phenyl]-12,12-dimethyl-6,12-dihydro-6-aza-indeno[1,2-b]fluorene Pyrimidine substituent Semiconductor materials Extended conjugation

Key Observations:

  • The bromine substituent in the target compound distinguishes it from non-halogenated analogs like 11,11-dimethyl-5,11-dihydroindeno[1,2-b]carbazole, enabling its use in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate boronate esters or aryl-coupled derivatives .
  • Pyrimidine-substituted analogs (e.g., mDPPICz2) exhibit extended π-conjugation, whereas the target compound’s biphenyl group balances steric bulk and electronic delocalization .

DNA Binding and Aromaticity Effects

Table 3: DNA Binding Affinities of Aromatic vs. Non-Aromatic Analogs

Compound Core Structure Binding Energy (kcal/mol) Observation Reference
Aromatized indenoquinoline-9,11-dione Indenoquinoline -10.2 Strong intercalation due to planarity
Non-aromatized indenoquinoline-9,11-dione Indenoquinoline -7.8 Reduced binding
Target compound Indenocarbazole N/A Aromatic but lacks DNA-binding groups N/A

Key Observations:

  • Aromatized indenoquinoline-diones exhibit stronger DNA binding than non-aromatized analogs due to enhanced planarity and π-π stacking .
  • While the target compound’s indenocarbazole core is fully aromatic, it lacks functional groups (e.g., carbonyl or amino) necessary for intercalation or groove binding, limiting its biological relevance in this context.

Biological Activity

2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole is a compound belonging to the class of indeno[1,2-b]carbazoles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole is characterized by a bromine atom and a dimethyl group attached to the indeno[1,2-b]carbazole framework. Its molecular formula is C33H24BrNC_{33}H_{24}BrN with a molecular weight of approximately 528.45 g/mol. The compound's structure contributes to its unique biological properties.

Antitumor Activity

Research indicates that compounds within the indeno[1,2-b]carbazole class exhibit significant antitumor effects. For instance, studies have shown that related carbazole derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, compounds similar to 2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole have demonstrated cytotoxic effects against human carcinoma cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.37 to 0.96 µM .

CompoundCell LineIC50 (µM)
2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazoleA549Not explicitly stated
Similar carbazole derivativesHCT1160.37 - 0.96

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Carbazole derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis. For example, some derivatives have been evaluated for their ability to inhibit the activation of apoptotic pathways in neuroblastoma cells .

Serotonin Receptor Affinity

Notably, 2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole exhibits a high affinity for serotonin receptors, particularly the 5-HT2A receptor . This receptor is implicated in mood regulation and various psychiatric disorders. The interaction with serotonin receptors suggests potential applications in treating mood disorders.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis in cancer cells.
  • Antioxidant Activity : Reducing oxidative stress through scavenging free radicals.
  • Serotonergic Modulation : Influencing neurotransmitter systems through receptor interactions.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • A study evaluating the antitumor activity of various indeno[1,2-b]carbazoles found that certain derivatives significantly inhibited tumor growth in vivo models .
  • Another investigation reported that compounds with similar structures improved cognitive functions in animal models by modulating serotonergic pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing indeno[1,2-b]carbazole derivatives, and how are intermediates characterized?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, derivatives of indeno[1,2-b]indole (structurally related to the target compound) are synthesized via nucleophilic substitution or cyclization. In one protocol, 5-(oxiran-2-ylmethyl)-5,10-dihydroindeno[1,2-b]indole reacts with amines (e.g., benzylamine) under reflux in ethanol, followed by extraction, washing, and purification via recrystallization or column chromatography . Characterization relies on NMR (¹H/¹³C), IR, and MS to confirm regioselectivity and purity. Yields range from 42% to 97%, depending on substituent steric/electronic effects .

Q. How is the structural integrity of indeno[1,2-b]carbazole derivatives validated experimentally?

  • Methodological Answer : X-ray crystallography is critical for resolving ambiguities in regiochemistry or stereochemistry. For instance, trialkylsilyl-substituted indenofluorenediones were analyzed to confirm π-π stacking interactions and intermolecular packing motifs . Additionally, NMR spectroscopy distinguishes aromatic protons in fused ring systems, while cyclic voltammetry and UV-vis spectroscopy assess electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies optimize β-secretase (BACE1) inhibition while minimizing cytotoxicity?

  • Methodological Answer : SAR-driven modifications focus on three regions: the carbazole/indenoindole core, linker groups (e.g., hydroxyethylamine), and substituents (e.g., aryl amines). Computational docking (AutoDock) and molecular dynamics (MD) simulations identified unoccupied spaces near the carbazole moiety in BACE1, prompting replacement with indeno[1,2-b]indole to reduce cytotoxicity. For example, rac-1-[benzyl(methyl)amino]-3-(indeno[1,2-b]indol-5(10H)-yl)propan-2-ol achieved 91% BACE1 inhibition at 10 µM with reduced cytotoxicity (IC₅₀ = 10.51 µM in SH-SY5Y cells) .

Q. What computational approaches reconcile contradictory binding poses of carbazole-based inhibitors in enzyme targets?

  • Methodological Answer : Discrepancies in binding modes (e.g., hydrophobic vs. hydrophilic orientations) are resolved using ensemble docking and free-energy perturbation (FEP) calculations. For CK2α inhibitors, MD simulations revealed that indeno[1,2-b]indole derivatives adopt reversed orientations compared to in silico predictions, with hydrophobic groups exposed to solvent—a finding validated by crystallography . This highlights the need for iterative experimental-computational validation .

Q. How do electron-withdrawing substituents enhance DNA intercalation and cytotoxicity in indeno[1,2-b]quinoline-9,11-diones?

  • Methodological Answer : Chlorine or trifluoromethyl groups increase binding affinity to DNA by stabilizing intercalation via π-π interactions and hydrogen bonding. Docking studies (AutoDock4.2) showed that aromatized derivatives (e.g., compound 20) exhibit higher binding energies (-10.18 kcal/mol) compared to non-aromatized analogs. MD simulations confirmed stable intercalation between DG4/DG6 nucleobases in d(CGCAAATTTGCG)₂ .

Q. What strategies tune the optoelectronic properties of indeno[1,2-b]fluorene derivatives for organic electronics?

  • Methodological Answer : Substituent engineering at the indenofluorene core directly modulates HOMO-LUMO gaps. For example, 4-substituted-2,6-dimethylphenylethynyl groups reduce singlet-triplet energy gaps (ΔEₛₜ) and enhance conductivity. First-principles transport calculations validated that thio-methyl anchoring groups on indeno[1,2-b]fluorene derivatives improve single-molecule conductance by an order of magnitude compared to reference compounds .

Key Methodological Takeaways

  • Synthesis : Prioritize regioselective cyclization and amine-functionalized linkers for scalability .
  • Computational Modeling : Combine docking with MD simulations to resolve binding ambiguities .
  • Toxicity Mitigation : Replace carbazole with indeno[1,2-b]indole and optimize substituent polarity .
  • Electronics Design : Use phenylethynyl substituents to engineer HOMO-LUMO gaps and conductivity .

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